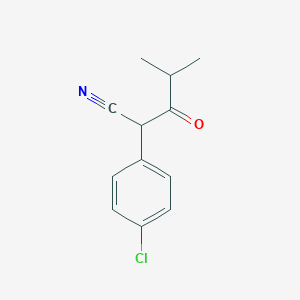
5-(3-Chloropropyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloropropyl)-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a 3-chloropropyl group. Thiadiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-1,2,3-thiadiazole typically involves the reaction of 3-chloropropylamine with thiocarbonyl compounds under controlled conditions. One common method includes the cyclization of 3-chloropropylamine with thiocarbonyl diimidazole, followed by oxidation to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chloropropyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The 3-chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-Chloropropyl)-1,2,3-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloropropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropropionyl chloride: A related compound used in organic synthesis.
Benzimidazole derivatives: Compounds with similar heterocyclic structures and biological activities.
Tetrazole derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
5-(3-Chloropropyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a 3-chloropropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H7ClN2S |
|---|---|
Peso molecular |
162.64 g/mol |
Nombre IUPAC |
5-(3-chloropropyl)thiadiazole |
InChI |
InChI=1S/C5H7ClN2S/c6-3-1-2-5-4-7-8-9-5/h4H,1-3H2 |
Clave InChI |
AXKPXXSOKUFFLP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SN=N1)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


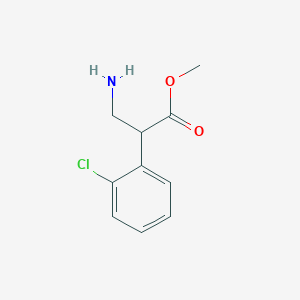
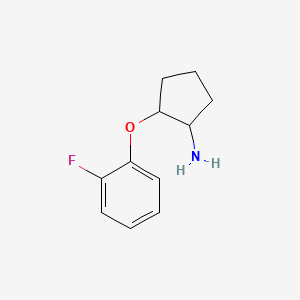
![5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13173588.png)
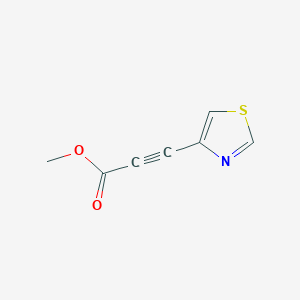
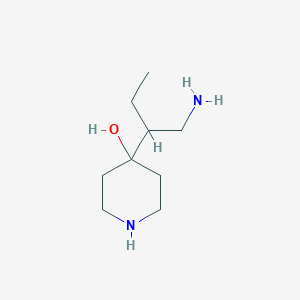
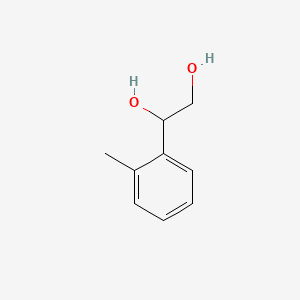
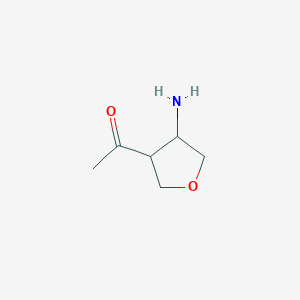
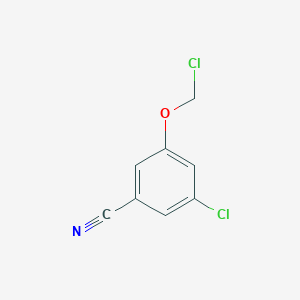
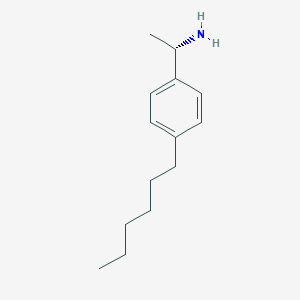

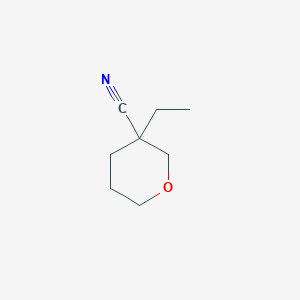
![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)
